

# An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol

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## Compound of Interest

Compound Name: (1R,2R)-1,2-Cyclohexanedimethanol

Cat. No.: B122182

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2R)-1,2-Cyclohexanedimethanol**, a chiral diol of significant interest in the pharmaceutical and fine chemical industries. This document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and its primary applications, with a focus on its role as a key building block in the synthesis of complex molecules.

## Chemical Identity and Synonyms

**(1R,2R)-1,2-Cyclohexanedimethanol** is a C<sub>2</sub>-symmetric chiral diol. Its rigid cyclohexane backbone and stereochemically defined hydroxymethyl groups make it a valuable precursor in asymmetric synthesis.

Synonyms:

- (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane
- (1R,2R)-Cyclohexane-1,2-diylidimethanol
- [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
- (1R-trans)-1,2-Cyclohexanedimethanol

- (R,R)-trans-1,2-bis-hydroxymethyl-cyclohexane
- trans-1,2-Cyclohexanedimethanol

## Physicochemical Properties

A summary of the key physical and chemical properties of **(1R,2R)-1,2-Cyclohexanedimethanol** is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
CAS Number	65376-05-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1][2]
Molecular Weight	144.21 g/mol	[2]
Appearance	White to off-white crystalline powder or solid	[1][2]
Melting Point	63-67 °C	[3]
Boiling Point	270 °C	[3]
Density	1.004 g/cm <sup>3</sup>	[3]
Flash Point	129 °C	[3]
Solubility	Soluble in water and most organic solvents. Slightly soluble in Chloroform and Methanol.	[2]
pKa	14.75 ± 0.10 (Predicted)	
Refractive Index	1.471	[3]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **(1R,2R)-1,2-Cyclohexanedimethanol**. While fully annotated spectra are not readily available in the public

domain, the expected spectral features are outlined below based on the compound's structure and data for analogous compounds.

**<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)** The <sup>1</sup>H NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons and distinct signals for the hydroxymethyl protons. The chemical shifts and coupling constants would be indicative of the trans relationship of the substituents.

**<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)** Due to the molecule's C<sub>2</sub> symmetry, the <sup>13</sup>C NMR spectrum should display four signals: one for the two equivalent hydroxymethyl carbons, one for the two equivalent carbons of the cyclohexane ring bearing the hydroxymethyl groups, and two for the remaining pairs of equivalent methylene carbons in the cyclohexane ring.

**IR (Infrared) Spectroscopy** The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3500 cm<sup>-1</sup>, corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the cyclohexane and methylene groups are expected in the 2850-3000 cm<sup>-1</sup> region. The C-O stretching vibration should appear in the 1000-1200 cm<sup>-1</sup> range.

**MS (Mass Spectrometry)** The mass spectrum of **(1R,2R)-1,2-Cyclohexanedimethanol** under electron ionization would likely show a weak or absent molecular ion peak (M<sup>+</sup>) at m/z 144. Common fragmentation patterns for alcohols include the loss of water (M-18), leading to a peak at m/z 126, and alpha-cleavage.

## Experimental Protocols

The synthesis of **(1R,2R)-1,2-Cyclohexanedimethanol** is most commonly achieved through the reduction of its corresponding dicarboxylic acid. The following is a representative experimental protocol based on procedures described in the literature.

## Synthesis of (1R,2R)-1,2-Cyclohexanedimethanol

Reaction: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Materials:

- (1R,2R)-1,2-Cyclohexanedicarboxylic acid
- Reducing agent (e.g., Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or Borane-tetrahydrofuran complex ( $\text{BH}_3\cdot\text{THF}$ ))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
- Aqueous acid solution (for workup, e.g., dilute HCl)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

#### Procedure:

- A solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in an anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
- The reducing agent is carefully added to the reaction mixture. If using  $\text{LiAlH}_4$ , it is typically added portion-wise as a solid or as a solution in an anhydrous solvent. If using  $\text{BH}_3\cdot\text{THF}$ , it is added dropwise via the addition funnel. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature or heated to reflux to ensure complete reaction.
- The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.
- Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution at 0 °C to neutralize the excess reducing agent and hydrolyze the intermediate complexes.
- The product is extracted from the aqueous layer with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

## Purification

The crude **(1R,2R)-1,2-Cyclohexanedimethanol** can be purified by recrystallization or column chromatography.

Recrystallization:

- The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).
- The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

## Applications in Drug Development

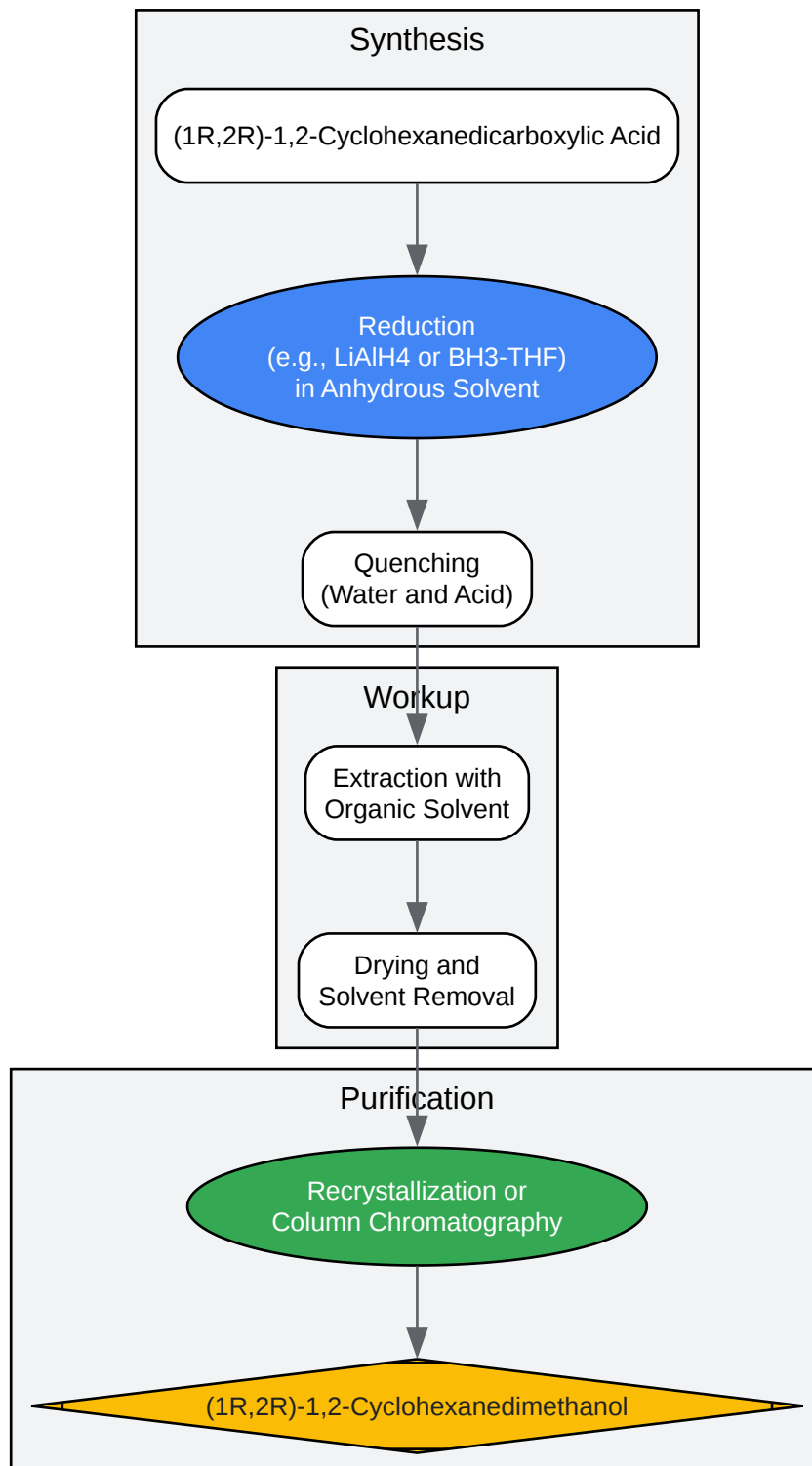
**(1R,2R)-1,2-Cyclohexanedimethanol** is a crucial chiral building block in the pharmaceutical industry. Its primary application is as a key intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. The stereochemistry of this diol is essential for establishing the correct stereochemistry of the final active pharmaceutical ingredient, which is critical for its therapeutic efficacy and safety profile.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(1R,2R)-1,2-Cyclohexanedimethanol**.

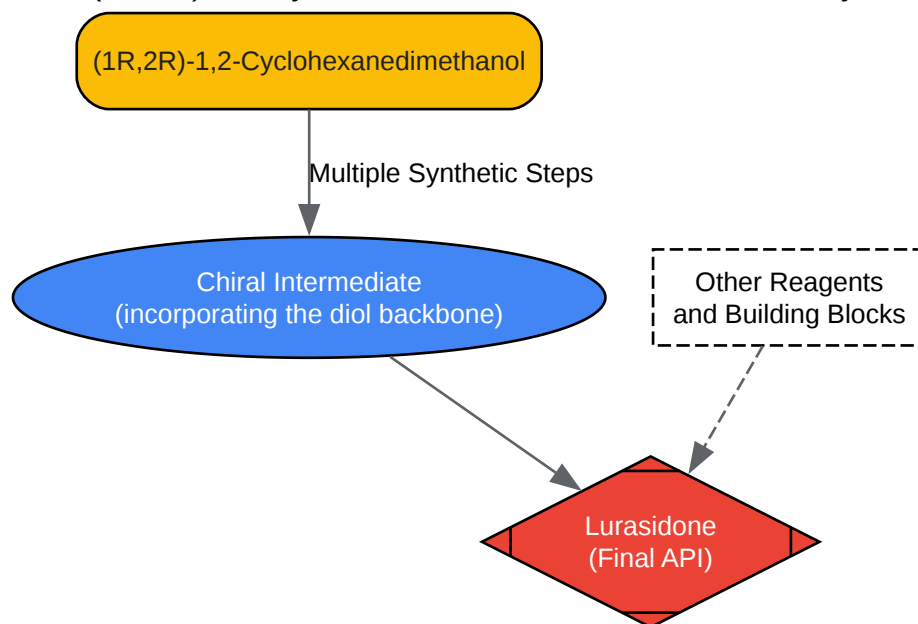
## Synthesis and Purification of (1R,2R)-1,2-Cyclohexanedimethanol

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **(1R,2R)-1,2-Cyclohexanedimethanol**.

## Role in Lurasidone Synthesis

The following diagram illustrates the logical relationship of **(1R,2R)-1,2-Cyclohexanedimethanol** as a key intermediate in the multi-step synthesis of Lurasidone.

Role of (1R,2R)-1,2-Cyclohexanedimethanol in Lurasidone Synthesis



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Caption: Role of **(1R,2R)-1,2-Cyclohexanedimethanol** in Lurasidone synthesis.

## Safety Information

**(1R,2R)-1,2-Cyclohexanedimethanol** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. This product is intended for research and development purposes only and is not for drug, household, or other uses.

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